molecular formula C11H10N2O3 B14360811 4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate CAS No. 90266-16-3

4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate

Cat. No.: B14360811
CAS No.: 90266-16-3
M. Wt: 218.21 g/mol
InChI Key: SRUNGFWNZVOBAR-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate is a chemical compound known for its unique structure and properties It features a benzodioxole ring, which is a common motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of benzodioxole derivatives with diazonium salts under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper(I) chloride to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce various substituted benzodioxole derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole ring but has a different functional group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with an alcohol group.

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-1-diazoniobut-1-en-2-olate is unique due to its diazonium group, which imparts distinct reactivity and potential applications compared to other benzodioxole derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

CAS No.

90266-16-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-diazobutan-2-one

InChI

InChI=1S/C11H10N2O3/c12-13-6-9(14)3-1-8-2-4-10-11(5-8)16-7-15-10/h2,4-6H,1,3,7H2

InChI Key

SRUNGFWNZVOBAR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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